Parvodicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parvodicin is a family of glycopeptides with potent antibiotic activity, originally isolated from the bacterium Actinomadura parvosata . This compound is known for its effectiveness against Gram-positive bacteria, including methicillin-resistant strains of Staphylococcus aureus, Staphylococcus hemolyticus, and Enterococcus faecalis . This compound works by preventing cell wall synthesis in bacteria, making it a valuable tool in combating antibiotic-resistant infections .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Parvodicin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects, as well as any toxic or adverse effects at high doses, have not been fully explored .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Parvodicin is typically isolated from the fermentation broth of Actinomadura parvosata. The crude fermentation broth undergoes rotary drum filtration using Hyflo Supercell to clarify the solution . The isolated compound is then purified through various chromatographic techniques to obtain the pure glycopeptide .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Actinomadura parvosata. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using industrial-scale chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Parvodicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the glycopeptide structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
Scientific Research Applications
Parvodicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide synthesis and modification.
Biology: Investigated for its antibacterial properties and mechanisms of action against Gram-positive bacteria.
Medicine: Explored as a potential treatment for antibiotic-resistant infections, particularly those caused by methicillin-resistant Staphylococcus aureus.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes
Mechanism of Action
Parvodicin exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to D-alanine-D-alanine residues in the bacterial cell wall precursor, preventing the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall formation, leading to bacterial cell death . The molecular targets of this compound include the enzymes involved in cell wall synthesis, such as transpeptidases and carboxypeptidases .
Comparison with Similar Compounds
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Dalbavancin: A semi-synthetic glycopeptide derived from the natural glycopeptide A40926.
Uniqueness of Parvodicin
This compound is unique due to its structural features, including the presence of O-acetyl functionality in some of its components, which is not found in other glycopeptides . Additionally, this compound exhibits high serum levels in vivo and has the potential for a long duration of action, making it a promising candidate for further development as an antibiotic .
Properties
IUPAC Name |
(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMMGNLKWHJGSE-HGEJTLAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H88Cl2N8O29 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1732.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Parvodicin and its activity spectrum?
A1: While the exact mechanism of action of this compound is not detailed in the provided abstract [], it is classified as a glycopeptide antibiotic. Glycopeptide antibiotics typically exert their antibacterial activity by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. This binding inhibits the transpeptidation and transglycosylation reactions, ultimately disrupting bacterial cell wall synthesis []. This compound demonstrates in vitro activity against a range of Gram-positive bacteria [].
Q2: What is known about the structure of this compound?
A2: this compound is not a single compound but a complex of related acidic, lipophilic glycopeptide antibiotics []. The abstract mentions that the structures of seven this compound components were elucidated using a combination of mass spectrometry, high-field NMR spectroscopy, and chemical techniques []. A unique structural feature of two of these components is the presence of O-acetyl functionality, which distinguishes them from other known members of this antibiotic class []. Unfortunately, the exact molecular formulas and weights are not provided in the abstract.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.